Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate typically involves the esterification of 6-hydroxy-4-methylbenzofuran-3-ylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methylbenzofuran-3-ylacetate.
Reduction: Formation of 6-hydroxy-4-methylbenzofuran-3-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
- Methyl 2-(4-methylbenzofuran-3-yl)acetate
- Methyl 2-(6-hydroxy-4-methylbenzofuran-2-yl)acetate
Uniqueness
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl group on the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate is a compound that has garnered attention due to its notable biological activities, particularly in the fields of anti-inflammatory, antioxidant, and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Overview of Biological Activities
The structure of this compound suggests potential therapeutic properties. The presence of the hydroxyl group enhances its solubility and reactivity with biological targets, which is critical for its pharmacological efficacy. Research indicates that compounds with benzofuran structures often exhibit significant biological activities, including:
- Anti-inflammatory properties : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammatory pathways.
- Antioxidant activity : The compound may protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial effects : Preliminary studies suggest that it could be effective against various microbial strains.
Studies have indicated that this compound interacts with specific enzymes and receptors involved in inflammatory responses. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Understanding these interactions is vital for evaluating its therapeutic potential.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes the key steps involved in its synthesis:
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Hydroxylation | Formation of hydroxyl group at position 6 |
2 | Esterification | Methyl acetate formation |
3 | Purification | Isolation of the final product |
The structure activity relationship (SAR) studies indicate that modifications to the benzofuran core can significantly influence biological activity. For instance, substituents at various positions on the benzene ring can enhance or diminish potency against specific targets.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound and related compounds:
- Anticancer Activity : A study found that derivatives of benzofuran exhibited selective toxicity towards cancer cell lines such as K562 and HL-60 while sparing normal cells like HaCaT. The IC50 values ranged from low micromolar concentrations, indicating promising anticancer properties .
- Anti-inflammatory Effects : In an experimental model using rats, this compound demonstrated a significant reduction in ulcer formation when administered prior to an inflammatory agent (indomethacin), suggesting strong anti-inflammatory potential .
- Antioxidant Activity : The compound was assessed for its ability to scavenge free radicals in vitro, showing significant antioxidant activity compared to standard antioxidants .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3 |
InChI Key |
RTMUWEHIDUXSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O |
Origin of Product |
United States |
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